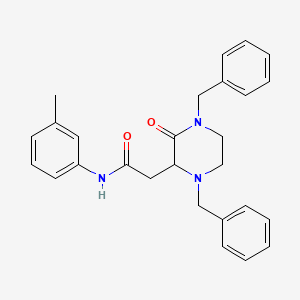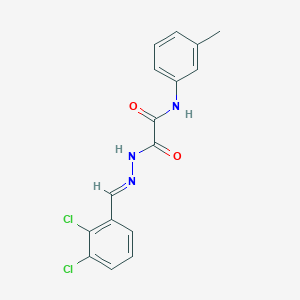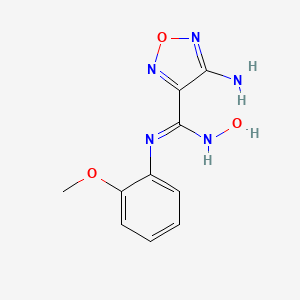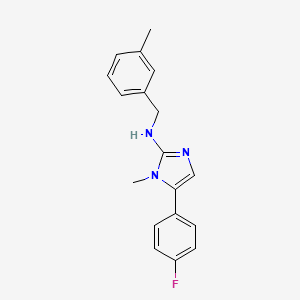![molecular formula C24H21ClN2O6S B11565535 3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11565535.png)
3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZAMIDOPHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE is a complex organic compound with the molecular formula C24H21ClN2O6S It is known for its unique structure, which includes a benzamide group, a chlorinated phenyl ring, and a morpholine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDOPHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves multiple steps, starting with the preparation of the benzamide and morpholine sulfonyl intermediates. One common method involves the coupling of 3-benzamidophenyl with 2-chloro-5-(morpholine-4-sulfonyl)benzoic acid under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDOPHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-BENZAMIDOPHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-BENZAMIDOPHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with proteins, while the morpholine sulfonyl group may enhance solubility and bioavailability. The compound’s effects are mediated through the inhibition of specific enzymes or receptors, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
- 3-benzamidophenyl 2-chloro-5-(pyrrolidine-1-sulfonyl)benzoate
- Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
Uniqueness
3-BENZAMIDOPHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzamide and morpholine sulfonyl groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21ClN2O6S |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
(3-benzamidophenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C24H21ClN2O6S/c25-22-10-9-20(34(30,31)27-11-13-32-14-12-27)16-21(22)24(29)33-19-8-4-7-18(15-19)26-23(28)17-5-2-1-3-6-17/h1-10,15-16H,11-14H2,(H,26,28) |
InChI Key |
QECIONRATSHGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11565452.png)

![4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11565462.png)
![(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11565469.png)
![2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11565474.png)

![N-[(1Z)-3-(octylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B11565491.png)

![2-[1-(2-phenylethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11565500.png)
![N-[1-(3,4-dimethylphenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11565504.png)

![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11565517.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11565518.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11565519.png)
